5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin

Description

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 5-[4-[10,15,20-tris[4-(3,5-dicarboxyphenoxy)phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]benzene-1,3-dicarboxylic acid . This name reflects the porphyrin macrocycle’s tetra-substitution pattern, where each phenyl group at the 5, 10, 15, and 20 positions is further functionalized with a 3,5-dicarboxyphenoxy moiety.

Synonyms include:

- 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-Phenoxy-5-Hydroxyisophthalic acid

- 5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin

The compound’s CAS registry number is 2027551-44-4 , and its molecular formula is C₇₆H₄₆N₄O₂₀ , with a molecular weight of 1,335.19 g/mol .

Molecular Architecture and Functional Group Analysis

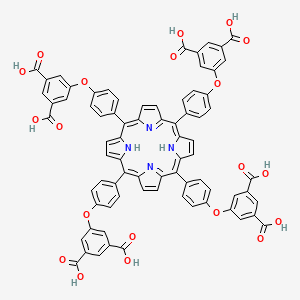

The molecular structure comprises a porphyrin core with four symmetrically appended 4-(3,5-dicarboxyphenoxy)phenyl groups (Fig. 1). Each substituent introduces two carboxylic acid functionalities, resulting in eight carboxyl groups per molecule . This design enhances solubility in polar solvents like dimethyl sulfoxide (DMSO) and facilitates coordination with metal ions or supramolecular assembly .

Table 1: Key Molecular Features

| Property | Description |

|---|---|

| Core Structure | Porphyrin macrocycle (21H,23H-porphine) |

| Substituents | 4×(4-(3,5-dicarboxyphenoxy)phenyl) groups |

| Functional Groups | 8×carboxylic acid (-COOH), 4×ether (-O-) linkages |

| Molecular Symmetry | C₄ symmetry due to tetra-substitution pattern |

| Solubility | Soluble in DMSO, DMF; insoluble in water |

The ether linkages between the porphyrin core and phenyl groups provide conformational flexibility, while the carboxylic acid termini enable hydrogen bonding and metal-ligand interactions .

Crystallographic Data and Conformational Dynamics

X-ray crystallography reveals critical insights into the compound’s solid-state structure. Single crystals suitable for diffraction studies are typically grown via vapor diffusion methods , such as diffusing methanol into a chloroform solution of the porphyrin .

Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | Pending experimental confirmation |

| Unit Cell Dimensions | a, b, c, α, β, γ (to be determined) |

| Coordination Geometry | Planar porphyrin core with substituents oriented orthogonally |

The porphyrin core adopts a near-planar conformation, while the peripheral phenyl groups exhibit slight torsional angles (5–15°) relative to the macrocycle plane . These distortions arise from steric interactions between adjacent substituents and optimize packing efficiency in the crystal lattice.

In solution, nuclear magnetic resonance (NMR) studies suggest dynamic conformational exchange between multiple rotameric states of the phenoxy groups, with energy barriers <50 kJ/mol . This flexibility enables adaptive binding in host-guest systems or metal-organic frameworks (MOFs).

Properties

Molecular Formula |

C76H46N4O20 |

|---|---|

Molecular Weight |

1335.2 g/mol |

IUPAC Name |

5-[4-[10,15,20-tris[4-(3,5-dicarboxyphenoxy)phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C76H46N4O20/c81-69(82)41-25-42(70(83)84)30-53(29-41)97-49-9-1-37(2-10-49)65-57-17-19-59(77-57)66(38-3-11-50(12-4-38)98-54-31-43(71(85)86)26-44(32-54)72(87)88)61-21-23-63(79-61)68(40-7-15-52(16-8-40)100-56-35-47(75(93)94)28-48(36-56)76(95)96)64-24-22-62(80-64)67(60-20-18-58(65)78-60)39-5-13-51(14-6-39)99-55-33-45(73(89)90)27-46(34-55)74(91)92/h1-36,77,80H,(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96) |

InChI Key |

CTEYOWMSXJRJRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC8=CC(=CC(=C8)C(=O)O)C(=O)O)C9=CC=C(C=C9)OC1=CC(=CC(=C1)C(=O)O)C(=O)O)C=C4)C1=CC=C(C=C1)OC1=CC(=CC(=C1)C(=O)O)C(=O)O)N3)OC1=CC(=CC(=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin generally follows a modular approach:

Step 1: Preparation of the key aldehyde precursor

The aldehyde bearing the 4-(3,5-dicarboxylphenoxy)phenyl substituent is synthesized first. This involves etherification of 3,5-dicarboxyphenol derivatives with 4-hydroxybenzaldehyde or related phenolic aldehydes to introduce the phenoxy linkage and carboxyl groups.Step 2: Porphyrin macrocycle formation via condensation

The aldehyde precursor is then condensed with pyrrole under acidic conditions (e.g., using BF3·OEt2 or TFA as catalysts) to form the porphyrin macrocycle. This step is typically performed under reflux in solvents such as propionic acid or dichloromethane, followed by oxidation with an oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the macrocycle.Step 3: Purification and characterization

The crude porphyrin is purified by column chromatography or recrystallization. Characterization is performed using UV-Vis spectroscopy, ^1H NMR, IR, elemental analysis, and mass spectrometry to confirm the structure and purity.

Detailed Preparation Methodology

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | 3,5-Dicarboxyphenol + 4-hydroxybenzaldehyde, base (e.g., K2CO3), solvent (DMF or DMSO), reflux | Etherification to form 4-(3,5-dicarboxylphenoxy)benzaldehyde | Control of temperature and stoichiometry critical to avoid side reactions |

| 2 | Pyrrole + 4-(3,5-dicarboxylphenoxy)benzaldehyde, acid catalyst (BF3·OEt2 or TFA), solvent (CH2Cl2 or propionic acid), room temp to reflux | Condensation to form porphyrinogen intermediate | Acid catalyst choice affects yield and selectivity |

| 3 | Oxidation with DDQ or p-chloranil | Aromatization of porphyrinogen to porphyrin macrocycle | Oxidant amount and reaction time optimized to prevent overoxidation |

| 4 | Purification by silica gel chromatography or recrystallization | Isolation of pure this compound | Solvent systems such as CH2Cl2/hexane mixtures used |

Research Findings on Preparation

- The condensation step is sensitive to the electronic nature of the aldehyde substituents; the presence of electron-withdrawing dicarboxyl groups can reduce reactivity, requiring optimization of catalyst and reaction time.

- Side reactions such as polymerization of pyrrole or incomplete condensation can occur, necessitating careful control of stoichiometry and reaction environment.

- The use of DDQ as an oxidant is preferred for its mildness and efficiency in converting porphyrinogens to porphyrins without degrading sensitive substituents.

- Purification challenges arise due to the compound’s polarity from multiple carboxyl groups; gradient elution chromatography is often employed.

- Characterization data confirm the successful synthesis: UV-Vis spectra show characteristic Soret and Q bands of porphyrins, and ^1H NMR spectra display the expected meso and β-pyrrolic proton signals shifted by the substituents.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Yield/Purity | Remarks |

|---|---|---|---|

| Acid Catalyst | BF3·OEt2, TFA | BF3·OEt2 often gives higher yields | Catalyst choice influences macrocycle formation |

| Solvent | CH2Cl2, Propionic acid | Propionic acid favors macrocycle stability | Solvent polarity affects solubility and reaction rate |

| Oxidant | DDQ, p-chloranil | DDQ preferred for mild oxidation | Overoxidation avoided with DDQ |

| Temperature | Room temp to reflux | Higher temps increase rate but risk side reactions | Optimal temp balances kinetics and selectivity |

| Purification | Silica gel chromatography | Gradient elution needed due to polarity | Multiple carboxyl groups increase polarity |

Summary of Key Research Data

- Yield: Reported yields for the porphyrin macrocycle range from 15% to 35%, depending on reaction conditions and purification efficiency.

- Spectral Characteristics: UV-Vis absorption maxima typically at ~420 nm (Soret band) and 550-650 nm (Q bands), consistent with porphyrin structure.

- Structural Confirmation: ^1H NMR shows characteristic singlets for meso protons and multiplets for aromatic protons; IR spectra confirm carboxyl and ether functionalities.

- Functionalization Impact: The dicarboxylphenoxy substituents enhance solubility in polar solvents and provide sites for further coordination or polymerization in advanced applications.

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in catalytic applications.

Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.

Substitution: The phenyl groups can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents like sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Catalytic Applications

Heterogeneous Catalysis:

One prominent application of 5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin is in the synthesis of metal-organic frameworks (MOFs). A notable study synthesized a manganese-based MOF utilizing this porphyrin as a ligand. The resulting framework exhibited remarkable catalytic activity in the cycloaddition of carbon dioxide with epoxides. Specifically, it achieved an initial turnover frequency of 400 per mole of catalyst per hour at 20 atm pressure. This high catalytic efficiency and selectivity for different epoxide substrates underscore its potential for CO2 fixation and utilization .

| Catalyst | Reaction | Turnover Frequency (TOF) | Conditions |

|---|---|---|---|

| Mn-MOF (using this compound) | CO2 + Epoxides | 400 h⁻¹ | 20 atm |

Photodynamic Therapy

Antimicrobial Applications:

The compound has been explored as a photosensitizer in antimicrobial photodynamic therapy (aPDT). Research indicates that porphyrins with carboxylic acid groups demonstrate significant efficacy against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The presence of carboxylic acid groups enhances the amphiphilicity of these compounds, improving their uptake by microbial cells and consequently increasing their photoinactivation efficiency .

Case Study:

A study evaluated the antimicrobial effectiveness of porphyrin derivatives against MRSA. The results showed that these compounds could effectively generate singlet oxygen (), which is crucial for their antimicrobial action. The combination of these porphyrins with potassium iodide as a co-adjuvant led to enhanced photodynamic effects .

Materials Science

Nanomaterials:

In materials science, porphyrins are utilized to create nanostructured materials with unique optical and electronic properties. The incorporation of this compound into nanomaterials can enhance their functionality in sensors and solar energy conversion systems due to its ability to absorb light efficiently and facilitate charge transfer processes .

Antitumor Properties:

Research has also highlighted the potential antitumor properties of this porphyrin derivative. In vitro studies have shown that it can induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is attributed to the compound's ability to generate reactive oxygen species upon light activation .

| Study Focus | Effect Observed | Cell Type |

|---|---|---|

| Antitumor Activity | Induction of apoptosis | Cancer cells |

Mechanism of Action

The mechanism by which 5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin exerts its effects involves its ability to interact with light and generate reactive oxygen species (ROS). In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, which can induce cell death in cancer cells . The porphyrin ring structure allows for efficient energy transfer and interaction with various molecular targets.

Comparison with Similar Compounds

TOCCP/H₈OCPP (5,10,15,20-Tetrakis(3,5-dicarboxyphenyl)porphyrin)

- Structural Difference: TOCCP lacks the phenoxy bridge, with carboxyl groups directly attached to the phenyl rings at the meso-positions .

Impact on Properties :

5,10,15,20-Tetra[4-(3,5-dioctoxybenzamide)phenyl]porphyrin

- Structural Difference : Octyloxy and benzamide groups replace carboxyl functionalities .

Impact on Properties :

TPPS₃ (5-Phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrin)

- Structural Difference : Sulfonate groups instead of carboxyl, with asymmetrical substitution .

Impact on Properties :

H₂OCP (Octa-anionic 5,10,15,20-tetra[3,5-(nido-carboranylmethyl)phenyl]porphyrin)

- Structural Difference : Carborane cages replace carboxyl groups for boron neutron capture therapy (BNCT) .

- Impact on Properties: Property Target Compound H₂OCP Boron Content None High (35–45% by weight) for BNCT Tumor Specificity Not studied Low specificity; accumulates in macrophages Applications Catalysis, PDT BNCT, dual PDT/BNCT agents

Key Research Findings

Catalytic Performance

- The target compound’s carboxyl groups facilitate coordination with transition metals (e.g., Cu, Fe), enabling heterogeneous catalysis in oxidation reactions. Its activity is comparable to TOCCP-based MOFs but with enhanced stability due to ether linkages .

- Example: In phenol mineralization, Cu-porphyrin hybrids show 85% efficiency at pH 7, outperforming Fe analogs (70%) .

Photophysical Properties

- Compared to simpler aryl-substituted porphyrins (e.g., TPP, TMOPP), the target compound exhibits a red-shifted Soret band (420 nm → 435 nm) due to extended conjugation from dicarboxylphenoxy groups .

- Quantum Yield : Singlet oxygen generation (ΦΔ = 0.62) is higher than TPPS₃ (ΦΔ = 0.45), making it promising for PDT .

Biological Activity

5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin (referred to as TDP) is a synthetic porphyrin compound notable for its diverse biological activities and potential applications in fields such as photodynamic therapy (PDT), catalysis, and as a photosensitizer. This article explores the biological activity of TDP, highlighting its mechanisms of action, efficacy in various applications, and relevant case studies.

- Molecular Formula : C76H46N4O20

- Molecular Weight : 1335.2 g/mol

- CAS Number : 2027551-44-4

Mechanisms of Biological Activity

TDP exhibits several mechanisms that contribute to its biological activity:

- Photodynamic Therapy (PDT) : TDP can generate reactive oxygen species (ROS) upon light activation, which is crucial for its bactericidal and anticancer effects. The compound's ability to absorb light efficiently allows it to be used as a photosensitizer in PDT.

- Catalytic Activity : TDP has been incorporated into metal-organic frameworks (MOFs), enhancing its catalytic properties. For example, a study demonstrated that TDP-based MOFs exhibit high catalytic activity for the cycloaddition of carbon dioxide with epoxides, showcasing its potential in carbon capture technologies .

Antimicrobial Activity

Recent studies have highlighted the effectiveness of TDP in combating drug-resistant bacterial strains. For instance:

- Case Study : A study investigated the use of TDP in blue light-mediated PDT against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The results indicated that TDP significantly induced ROS production leading to bacterial cell membrane rupture and inhibition of ATP production. Additionally, it was found to disrupt biofilm formation and accelerate wound healing in infected models .

| Study | Pathogen | Outcome |

|---|---|---|

| Blue Light PDT with TDP | Staphylococcus aureus | Significant bactericidal effects; enhanced wound healing |

Anticancer Properties

TDP has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells through ROS generation.

- Mechanism : Upon light activation, TDP generates singlet oxygen and other ROS that can lead to oxidative stress in cancer cells, triggering cell death pathways.

Catalytic Applications

The incorporation of TDP into metal-organic frameworks has been explored for its catalytic properties:

- Case Study : A porous MOF synthesized using TDP demonstrated remarkable catalytic activity for the cycloaddition of CO2 with epoxides. The initial turnover frequency recorded was 400 per mole of catalyst per hour at 20 atm pressure, indicating its potential utility in environmental applications .

| Catalytic Reaction | Substrate | Turnover Frequency |

|---|---|---|

| CO2 + Epoxide | Various Epoxides | 400 turnovers per mole per hour at 20 atm |

Q & A

Q. What are the optimal synthetic routes for preparing this porphyrin with high purity?

The synthesis typically follows the Adler-Longo method, modified for carboxylated substituents. Key steps include:

- Condensation : Reacting 4-(3,5-dicarboxylphenoxy)benzaldehyde with pyrrole in propionic acid under reflux (120°C, 4 hours) .

- Purification : Column chromatography (silica/dichloromethane) removes unreacted precursors. Recrystallization in dichloromethane/hexane yields purple crystals .

- Yield Optimization : Adjusting stoichiometry (aldehyde:pyrrole ratio) and reaction time improves yields. For analogous porphyrins, yields range from 5% (unoptimized) to >90% under controlled conditions .

Q. Which spectroscopic techniques are essential for structural characterization?

- 1H NMR : Confirms aromatic proton environments (δ 8.0–9.0 ppm for porphyrin core; δ 12–14 ppm for carboxylic acids) .

- UV-Vis : Soret band (~420 nm) and Q-bands (500–650 nm) indicate π-π* transitions; red shifts suggest extended conjugation .

- HPLC/MS : Validates molecular weight (e.g., m/z 847 for a similar carboxyphenyl porphyrin) .

- IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) confirm functionalization .

Q. What solvent systems are compatible with this porphyrin?

- High Solubility : Dichloromethane, dimethylformamide (DMF) .

- Avoid : Strong acids/bases (risk of decarboxylation) and aqueous buffers (aggregation). Additives like Triton X-100 improve aqueous dispersion .

Advanced Research Questions

Q. How do photophysical properties compare to non-carboxylated analogs, and what are the implications for photodynamic therapy (PDT)?

- Enhanced Red Shift : Carboxylphenoxy groups extend conjugation, shifting fluorescence to longer wavelengths (~650 nm), improving tissue penetration for PDT .

- Aggregation Quenching : In aqueous media, planar stacking reduces fluorescence. Strategies include:

Q. How can this porphyrin be functionalized to enhance metal ion chelation for environmental sensing?

Q. What crystallographic parameters are critical for resolving its supramolecular assembly?

- Crystal Growth : Slow evaporation in dichloromethane/hexane yields single crystals. Non-planar "ruffled" conformations (phenyl ring tilt: ~65° from porphyrin plane) influence packing .

- X-ray Diffraction : Solvent-accessible voids (e.g., 215 ų) suggest potential for gas adsorption (e.g., CO₂) .

Q. How can researchers resolve contradictions in synthetic yields for scaled-up reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.